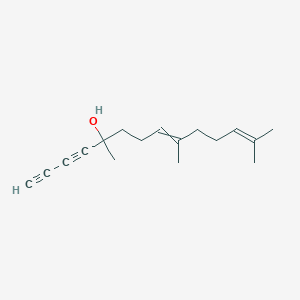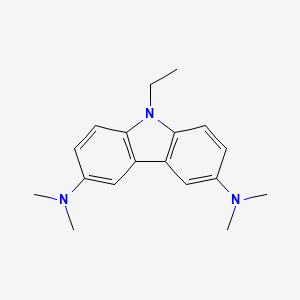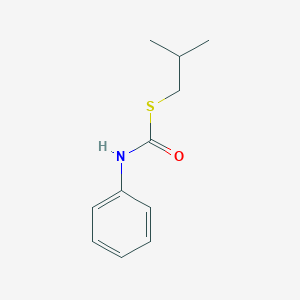methanone CAS No. 56765-85-6](/img/structure/B14630805.png)
[6-Bromo-1-(pyridin-2-yl)indolizin-3-yl](phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-1-(pyridin-2-yl)indolizin-3-ylmethanone: is a complex organic compound that features a bromine atom, a pyridine ring, and an indolizine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-(pyridin-2-yl)indolizin-3-ylmethanone typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
6-Bromo-1-(pyridin-2-yl)indolizin-3-ylmethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol or amine.
科学研究应用
6-Bromo-1-(pyridin-2-yl)indolizin-3-ylmethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 6-Bromo-1-(pyridin-2-yl)indolizin-3-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
相似化合物的比较
Similar Compounds
Indolizine Derivatives: Compounds like indolizine and its derivatives share a similar core structure but differ in their substituents and functional groups.
Pyridine Derivatives: Compounds like pyridine and its derivatives also share a similar core structure but differ in their substituents and functional groups.
Uniqueness
What sets 6-Bromo-1-(pyridin-2-yl)indolizin-3-ylmethanone apart is its unique combination of a bromine atom, a pyridine ring, and an indolizine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
56765-85-6 |
|---|---|
分子式 |
C20H13BrN2O |
分子量 |
377.2 g/mol |
IUPAC 名称 |
(6-bromo-1-pyridin-2-ylindolizin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C20H13BrN2O/c21-15-9-10-18-16(17-8-4-5-11-22-17)12-19(23(18)13-15)20(24)14-6-2-1-3-7-14/h1-13H |
InChI 键 |
KEFVILGOXXSSQP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C3N2C=C(C=C3)Br)C4=CC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


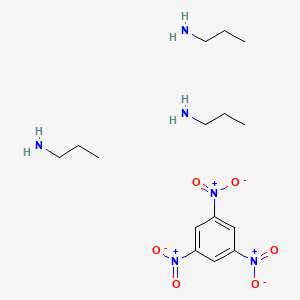
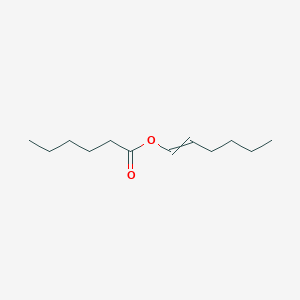
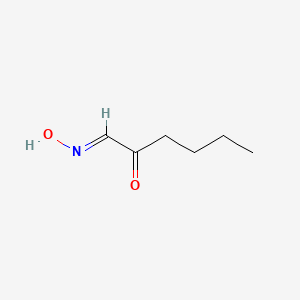

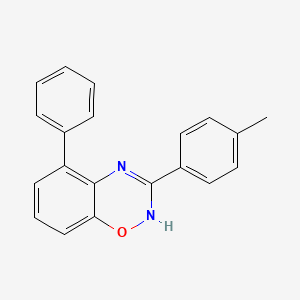
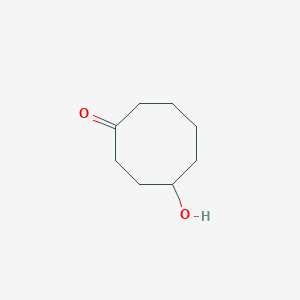
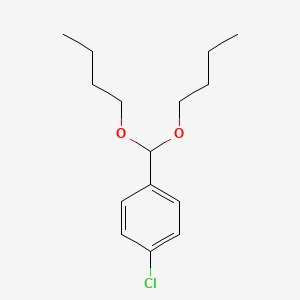
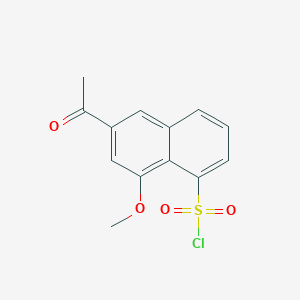
![4-[(Ethoxymethyl)sulfanyl]benzene-1,2-diamine](/img/structure/B14630786.png)

![Spiro[cyclopropane-1,9'-xanthene]](/img/structure/B14630807.png)
